

Introduction to Ac-rC Phosphoramidite

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Compound of Interest		
Compound Name:	Ac-rC Phosphoramidite	
Cat. No.:	B10832007	Get Quote

Ac-rC phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides.[1] It is a protected form of the ribonucleoside cytidine, specifically designed for use in the highly efficient and automated solid-phase phosphoramidite method of nucleic acid synthesis.[2][3] The strategic placement of protecting groups on the cytidine nucleoside ensures that the step-wise assembly of the RNA chain occurs with high fidelity and yield. These protecting groups prevent unwanted side reactions at reactive sites on the nucleobase and the sugar moiety during the synthesis cycles.[1][4]

The full chemical name for **Ac-rC phosphoramidite** is N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-Cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[5] Its structure consists of:

- An N-acetyl (Ac) group protecting the exocyclic amine of the cytosine base.[6][7]
- A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the ribose sugar.[5][6]
 This acid-labile group is removed at the beginning of each coupling cycle to allow for chain extension.
- A tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl group of the ribose.[5][8]
 The presence of this group is a key challenge in RNA synthesis compared to DNA synthesis, and its stability is crucial throughout the synthesis process.
- A β-cyanoethyl (CE) phosphoramidite group at the 3'-position, which is the reactive moiety that forms the internucleotide linkage upon activation.[5][8]



Ac-rC phosphoramidite is a fundamental reagent for the synthesis of RNA molecules used in a wide array of research and therapeutic applications, including the production of short interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and mRNA for vaccines and therapeutics.[3][9][10]

Chemical and Physical Properties

The properties of **Ac-rC phosphoramidite** are summarized in the table below. These specifications are critical for its use in automated oligonucleotide synthesis, ensuring purity and stability.

Property	Value	Reference(s)
Molecular Formula	C47H64N5O9PSi	[2][11]
Molecular Weight	902.11 g/mol	[2][11]
Appearance	White to off-white powder	[11]
Purity	≥97% by HPLC	[11]
Solubility	Soluble in Acetonitrile, DMF	[11]
Storage Conditions	Store at -20°C, protect from light	[6]
Recommended Solution Concentration	0.1 M in anhydrous acetonitrile	[12][13][14]

Core Applications in Oligonucleotide Synthesis

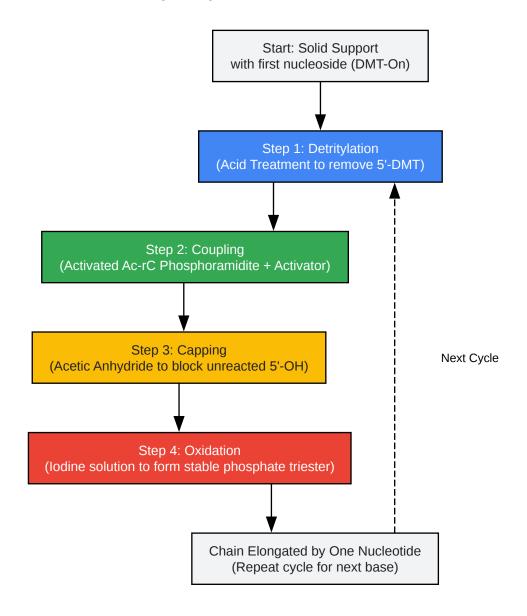
Ac-rC phosphoramidite is a cornerstone reagent for the automated solid-phase synthesis of RNA. Its primary application is the incorporation of cytidine ribonucleotides into a growing oligonucleotide chain. This process is central to the manufacturing of RNA-based therapeutics, which function by interacting with the cellular machinery that governs gene expression.[3][10]

A key application is in the synthesis of oligoribonucleotide phosphorodithioates (PS2-RNA), a modification that can enhance the stability and therapeutic properties of the RNA molecule.[6] [15] By enabling the precise, sequence-specific construction of RNA, **Ac-rC phosphoramidite**



facilitates the development of drugs for a wide range of genetic disorders, viral infections, and cancers.[11]

The workflow for solid-phase RNA synthesis is a cyclic process, as illustrated below. Each cycle adds one nucleotide to the growing chain.



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Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

Experimental ProtocolsPreparation of Ac-rC Phosphoramidite Solution



Objective: To prepare a phosphoramidite solution for use on an automated DNA/RNA synthesizer.

Materials:

Ac-rC phosphoramidite

- Anhydrous acetonitrile (CH3CN), dried over activated 3 Å molecular sieves for at least 24 hours.[14]
- Appropriately sized amber glass bottle for the synthesizer.

Protocol:

- Ensure all glassware is scrupulously dried to prevent moisture contamination, which can degrade the phosphoramidite.
- In a controlled environment (e.g., a glove box under an inert atmosphere), weigh the required amount of Ac-rC phosphoramidite.
- Add the appropriate volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.[14] For example, to prepare a 0.1 M solution from 1.0 g of Ac-rC phosphoramidite (MW = 902.11 g/mol), add approximately 11.1 mL of anhydrous acetonitrile.
- Seal the bottle tightly and gently swirl until the phosphoramidite is completely dissolved.[16]
- Install the solution on the designated port of the oligonucleotide synthesizer.

Standard Coupling Protocol on an Automated Synthesizer

Objective: To couple the **Ac-rC phosphoramidite** to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

Protocol: The following steps are performed automatically by the synthesizer after the initial detritylation step:



- The synthesizer delivers the 0.1 M Ac-rC phosphoramidite solution and an activator solution (e.g., 0.45 M tetrazole in acetonitrile) simultaneously to the synthesis column containing the solid support.[17]
- The activator protonates the nitrogen of the phosphoramidite, making it highly reactive.[18]
- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.
- The standard coupling time for RNA phosphoramidites is typically longer than for DNA, often set to 6-12 minutes to ensure high coupling efficiency.[19]
- For sequences or modifications where coupling efficiency may be lower, a "double coupling" can be programmed. This involves repeating the coupling step (delivery of fresh phosphoramidite and activator) before proceeding to the capping step to drive the reaction closer to completion.[13]

Cleavage and Deprotection Protocol

Objective: To cleave the synthesized RNA from the solid support and remove all protecting groups from the nucleobases, phosphate backbone, and 2'-hydroxyl positions.

Materials:

- Ammonium hydroxide/40% methylamine (AMA) solution (1:1 v/v).[16]
- Triethylamine trihydrofluoride (TEA·3HF).[20]
- Dimethyl sulfoxide (DMSO).[20]
- RNA quenching buffer.[20]

Protocol: This is a multi-stage process:

Stage 1: Cleavage from Support and Base/Phosphate Deprotection

 Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

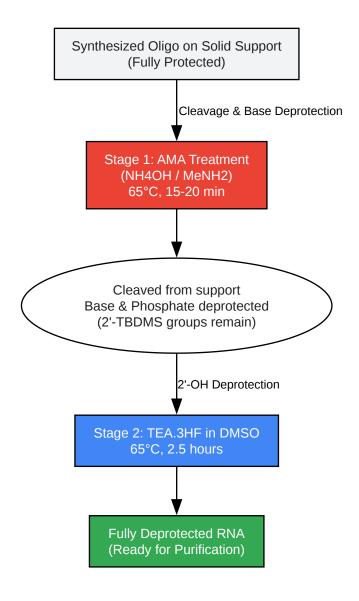


- Add a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) to the vial.[16]
- Seal the vial tightly and heat at 65°C for 15-20 minutes.[16] This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the acetyl group from the cytosine bases.
- Cool the vial on ice, and transfer the supernatant containing the oligonucleotide to a new tube. The oligonucleotide is now cleaved and partially deprotected but still contains the 2'-TBDMS groups.

Stage 2: 2'-O-TBDMS Deprotection

- Lyophilize the solution from Stage 1 to dryness.
- Resuspend the dried pellet in anhydrous DMSO. Heating to 65°C for a few minutes may be necessary to fully dissolve the oligonucleotide.[20]
- Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[20]
- Heat the mixture at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'hydroxyl positions.[20]
- Quench the reaction by adding RNA quenching buffer. The crude, fully deprotected RNA is now ready for purification (e.g., by HPLC or cartridge purification).





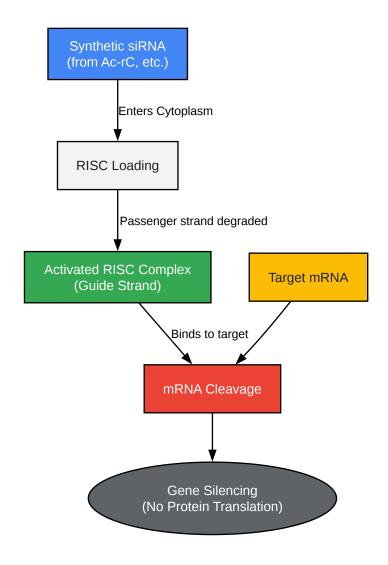
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Caption: The two-stage process for the complete deprotection of synthetic RNA.

Role in RNA Interference (RNAi) Pathways

Oligonucleotides synthesized using **Ac-rC phosphoramidite**, such as siRNAs, are powerful tools for modulating gene expression via the RNA interference (RNAi) pathway. This biological process is harnessed for therapeutic purposes to silence disease-causing genes.





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Caption: Simplified signaling pathway for siRNA-mediated gene silencing (RNAi).

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